molecular formula C11H16ClN B6255083 N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 1190890-30-2

N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B6255083
CAS No.: 1190890-30-2
M. Wt: 197.7
InChI Key:
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Description

N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that includes an indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of the amine group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Formation of the Indane Backbone: The initial step involves the cyclization of a suitable precursor to form the indane structure. This can be achieved through various methods, such as Friedel-Crafts alkylation or cyclization of appropriate precursors under acidic conditions.

    Introduction of the Amine Group: The next step involves the introduction of the amine group at the 2-position of the indane ring. This can be accomplished through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use

Properties

CAS No.

1190890-30-2

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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